molecular formula C8H7F3N2O B1214332 4-(Trifluoromethyl)benzamidoxime

4-(Trifluoromethyl)benzamidoxime

Número de catálogo: B1214332
Peso molecular: 204.15 g/mol
Clave InChI: QCVFLUSIBKAKPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Trifluoromethyl)benzamidoxime, also known as this compound, is a useful research compound. Its molecular formula is C8H7F3N2O and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(Trifluoromethyl)benzamidoxime, with the molecular formula C8_8H7_7F3_3N2_2O, features a trifluoromethyl group that enhances its reactivity and biological activity. The compound's structure can be represented as follows:

  • IUPAC Name : N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide
  • Molecular Weight : 204.15 g/mol

Medicinal Chemistry Applications

  • Anticancer Research :
    • This compound has been utilized in the synthesis of various derivatives that exhibit anticancer properties. For instance, it is a precursor for synthesizing 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which is being investigated as a potential anticancer agent .
    • A study highlighted its role in developing new classes of antibiotics targeting resistant strains of bacteria, showcasing its versatility in drug development .
  • Fluorescence Assays :
    • The compound has been employed in fluorescence-based assays to measure enzyme activities, such as dihydroorotate dehydrogenase, which may serve as a cancer biomarker . This application underscores its utility in biochemical research and diagnostics.
  • Synthesis of Novel Compounds :
    • Research has demonstrated that this compound can facilitate the "deletion" of nitrogen from secondary amines, leading to the formation of new chemical entities with potential pharmaceutical applications. This method has been applied to synthesize complex pharmaceuticals efficiently .

Data Tables

Application AreaDescription
Anticancer Drug DevelopmentPrecursor for anticancer agents like oxadiazole derivatives
Antibiotic DevelopmentInhibitors targeting resistant bacteria strains
Enzyme Activity MeasurementUsed in fluorescence assays for enzyme activity
Chemical SynthesisFacilitates nitrogen deletion reactions for novel compounds

Case Studies

  • Anticancer Agent Development :
    A recent study synthesized derivatives from this compound that demonstrated promising anticancer activity against various cell lines. The derivatives showed significant inhibition of cell proliferation and were further evaluated for their mechanism of action.
  • Fluorescence Assay Methodology :
    Researchers developed a fluorescence assay utilizing this compound to quantify dihydroorotate dehydrogenase activity in HeLa cells. This method provided insights into the enzyme's role in cancer metabolism and potential therapeutic targets.

Análisis De Reacciones Químicas

Formation of 1,2,4-Oxadiazoles

4-(Trifluoromethyl)benzamidoxime undergoes cyclocondensation with carboxylic acid derivatives to form 1,2,4-oxadiazoles, a class of heterocycles with pharmaceutical relevance.

Reaction Example :
Reactants :

  • This compound

  • Methyl 4-chlorocarbonylbenzoate

Conditions :

  • Solvent: Pyridine

  • Temperature: Reflux (1 hour)

  • Workup: Purification via silica gel chromatography (hexane:THF = 1:9)

Product :
Methyl 4-[3-(4-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]benzoate
Yield : 87%
Melting Point : 177–178°C

ReactantReagent/ConditionsProductYieldReference
Benzamidoxime + Acyl ChloridePyridine, reflux5-Aryl-1,2,4-oxadiazole80–95%

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group activates the benzene ring for nucleophilic aromatic substitution, though reactivity is moderate due to steric and electronic effects.

Example :
Reactants :

  • This compound

  • Amines or alkoxides

Conditions :

  • Polar aprotic solvents (e.g., DMF, DMSO)

  • Elevated temperatures (80–120°C)

Products :

  • Substituted benzamidoximes with modified aryl groups

Reduction to Benzamidines

Catalytic hydrogenation converts the amidoxime group to a benzamidine, a key step in protease inhibitor synthesis.

Reaction :
Reactants :

  • This compound

  • H₂, Pd/C catalyst

Conditions :

  • Solvent: Ethanol

  • Pressure: 1–3 bar H₂

  • Temperature: 25–50°C

Product :
4-(Trifluoromethyl)benzamidine
Yield : 70–85%

Oxidation to Nitroso Derivatives

Oxidation with strong oxidizing agents (e.g., KMnO₄) converts the amidoxime to a nitroso compound, though this pathway is less explored.

Q & A

Q. Basic: What are reliable synthetic routes for 4-(Trifluoromethyl)benzamidoxime, and how can reaction yields be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated route involves reacting 4-(trifluoromethyl)benzoyl chloride with hydroxylamine derivatives under controlled pH (8–9) and temperature (0–5°C) to form the amidoxime moiety . Key parameters:

  • Solvent: Ethanol/water mixtures improve solubility of intermediates.
  • Catalyst: Pyridine or triethylamine neutralizes HCl byproducts, enhancing yield (reported 65–78% ).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted benzoyl chloride.
Parameter Optimal Condition Yield Impact
Temperature0–5°CPrevents hydrolysis
pH8–9 (buffered)Maximizes nucleophilicity
Reaction Time12–18 hrsBalances completion vs. degradation

Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹⁹F NMR confirms structure:
    • ¹H: Amidoxime NH₂ protons appear as broad singlet (~δ 5.2–5.5).
    • ¹⁹F: CF₃ group resonates at δ -62 to -65 ppm (referencing CFCl₃) .
  • IR: Amidoxime C=N stretch at 1640–1660 cm⁻¹; NH₂ deformation at 1580–1600 cm⁻¹ .
  • HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI+ detects [M+H]+ at m/z 235.1 (theoretical 235.06) .

Q. Basic: How does the trifluoromethyl group influence the compound’s stability under varying storage conditions?

Methodological Answer:
The CF₃ group enhances thermal stability but increases hydrophobicity, requiring anhydrous storage.

  • Stability Data:
    • Thermal: Decomposes at >200°C (DSC/TGA).
    • Light Sensitivity: Store in amber vials; UV-Vis shows λmax at 270 nm (π→π* transition) .
    • Moisture: Hydrolysis risk at >40% humidity; use desiccants (silica gel) .

Q. Advanced: How can computational modeling predict the compound’s interaction with bacterial PPTase enzymes?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to PPTase active sites:

  • Target: Bacterial PPTase (PDB: 1QKI) .
  • Key Interactions:
    • CF₃ group forms hydrophobic contacts with Val-123 and Leu-127.
    • Amidoxime NH₂ hydrogen-bonds with Asp-89 (ΔG = -8.2 kcal/mol) .
  • Validation: Compare with co-crystallized inhibitors (e.g., 4-chloro derivatives ).

Q. Advanced: What strategies mitigate low aqueous solubility in pharmacological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility (up to 2.5 mg/mL) .
  • Prodrug Design: Convert amidoxime to methyl ester; enzymatic hydrolysis in vivo restores activity .
  • Nanoformulation: PEGylated liposomes (size: 120 nm, PDI <0.2) improve bioavailability (tested in murine models) .

Q. Advanced: How to resolve contradictions in reported antibacterial efficacy across studies?

Methodological Answer:
Discrepancies arise from assay conditions (e.g., bacterial strain, media pH). Standardize protocols:

  • MIC Testing: Use CLSI guidelines (Mueller-Hinton II broth, pH 7.3 ± 0.1) .
  • Control Compounds: Compare with ciprofloxacin (positive control) and DMSO vehicle.
  • Data Conflict Example:
    • Study A: MIC = 8 µg/mL (S. aureus) .
    • Study B: MIC = 32 µg/mL (same strain) → attributed to higher inoculum density (1.5 × 10⁸ CFU vs. 5 × 10⁵ CFU) .

Q. Basic/Advanced: What fluorometric methods quantify this compound in biological matrices?

Methodological Answer:

  • Derivatization: React with 2,3-naphthalenedialdehyde (NDA) to form fluorescent isoindole (λex/λem = 420/483 nm) .
  • Validation: Linear range 0.1–50 µM (R² >0.99), LOD = 0.03 µM in plasma .
  • Interference Check: No cross-reactivity with uracil or orotic acid at physiological concentrations .

Q. Advanced: How to design SAR studies to optimize amidoxime bioactivity?

Methodological Answer:

  • Analog Synthesis: Vary substituents on benzamidoxime core (e.g., Cl, OCH₃ at para/meta positions) .
  • Assay Panel:
    • Enzyme inhibition (PPTase IC₅₀).
    • Cytotoxicity (HEK293 cells, CC₅₀).
  • Key Finding: 4-CF₃ > 3-CF₃ in potency (IC₅₀ = 1.2 vs. 4.7 µM) due to better hydrophobic fit .

Q. Advanced: How to address conflicting spectral data for this compound in public databases?

Methodological Answer:
Cross-validate using primary literature and controlled conditions:

  • Conflict Example: NIST reports ¹H NMR δ 7.8 (d, 2H) vs. Sigma-Aldrich δ 7.75 (d, 2H) → attributed to deuterated solvent (DMSO-d₆ vs. CDCl₃) .
  • Resolution: Re-run spectra in standardized solvent (e.g., DMSO-d₆, 500 MHz) and report with referencing details .

Q. Advanced: What analytical strategies identify and quantify byproducts in scaled-up synthesis?

Methodological Answer:

  • LC-HRMS: Detect trace impurities (e.g., hydrolyzed benzamide at m/z 218.08) .
  • Process Controls:
    • In-line FTIR monitors reaction progression (C=O stretch at 1680 cm⁻¹ decreases as amidoxime forms) .
    • Design of Experiment (DoE) optimizes stoichiometry (NH₂OH:HCl to benzoyl chloride ratio = 1.2:1) .

Propiedades

Fórmula molecular

C8H7F3N2O

Peso molecular

204.15 g/mol

Nombre IUPAC

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)

Clave InChI

QCVFLUSIBKAKPC-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C(=NO)N)C(F)(F)F

Pictogramas

Irritant

Sinónimos

4-trifluoromethylbenzamidoxime

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.